2-(4-Chlorophenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine
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Description
2-(4-Chlorophenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CAY10585 and has been synthesized using different methods. In
Scientific Research Applications
Synthesis and Biological Applications
Thiazolidine derivatives, including compounds similar to 2-(4-Chlorophenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine, have attracted significant interest due to their diverse pharmacological properties. These compounds are synthesized through various methods, including multicomponent reactions and green chemistry approaches. The presence of sulfur in the thiazolidine ring enhances pharmacological properties, leading to a wide range of biological activities such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. Thiazolidines have shown promise in drug development due to their therapeutic and pharmaceutical potential, making them valuable in probe design for various biological targets (Sahiba et al., 2020).
Antimicrobial and Antitumor Applications
Sulfonamides, which share structural similarities with the sulfonyl group in 2-(4-Chlorophenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine, have been investigated for their antimicrobial and antitumor activities. These compounds have been utilized in a variety of clinically used drugs and have shown significant antitumor activity, leading to several patents. The ongoing need for novel sulfonamides highlights their importance in developing selective drugs for various conditions, including glaucoma and cancer (Carta et al., 2012).
Thiazolidinediones in Drug Development
2,4-Thiazolidinediones (2,4-TZD), which are structurally related to 2-(4-Chlorophenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine, serve as a multifunctional scaffold with diverse pharmacological activities. These activities include antidiabetic, anticancer, antimicrobial, and antioxidant effects. The versatility of 2,4-TZD has led to the development of various lead compounds for treating different diseases, showcasing the potential for structural modification and the development of novel drug molecules (Sethi et al., 2020).
Environmental and Toxicological Studies
Although not directly related to 2-(4-Chlorophenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine, studies on chlorophenols and their environmental impact provide context for understanding the broader implications of chlorinated compounds. Chlorophenols have been identified as precursors to dioxins in various processes, including waste incineration. Understanding the environmental fate and toxicological profile of chlorophenols can inform the safe handling and potential environmental impact of related compounds (Peng et al., 2016).
properties
IUPAC Name |
2-(4-chlorophenyl)-3-(4-iodophenyl)sulfonyl-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINO2S2/c16-12-3-1-11(2-4-12)15-18(9-10-21-15)22(19,20)14-7-5-13(17)6-8-14/h1-8,15H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAZYQNUPKKFDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)I)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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